An In-Depth Technical Guide to (±)-2-Aminohexane-d6: Properties, Stability, and Applications in Scientific Research
An In-Depth Technical Guide to (±)-2-Aminohexane-d6: Properties, Stability, and Applications in Scientific Research
This guide provides a comprehensive technical overview of (±)-2-Aminohexane-d6, a deuterated isotopologue of 2-aminohexane. Designed for researchers, scientists, and drug development professionals, this document delves into the core chemical properties, stability considerations, and practical applications of this compound, with a focus on its role as an internal standard in analytical chemistry and as a tool in metabolic research.
Introduction: The Significance of Deuterated Compounds in Research
Stable isotope-labeled compounds, such as (±)-2-Aminohexane-d6, are indispensable tools in modern scientific research. The substitution of hydrogen atoms with their heavier, stable isotope, deuterium, imparts a mass shift that is readily detectable by mass spectrometry without significantly altering the chemical properties of the molecule. This unique characteristic makes deuterated compounds invaluable as internal standards for quantitative analysis and as tracers to elucidate metabolic pathways.[1] The strategic incorporation of deuterium can also influence the pharmacokinetic and metabolic profiles of drug candidates, a concept known as the "kinetic isotope effect."[2][3]
(±)-2-Aminohexane-d6 serves as a crucial analytical reagent, particularly in the quantification of its non-deuterated counterpart, 2-aminohexane, a primary aliphatic amine. Understanding its chemical properties and stability is paramount for its effective use in demanding research applications.
Physicochemical Properties
While specific experimental data for (±)-2-Aminohexane-d6 is not extensively published, its physical properties can be reasonably estimated from its non-deuterated analogue, 2-aminohexane. The primary difference will be a slight increase in molecular weight and potentially minor variations in properties such as boiling point and density.
| Property | Value (Non-deuterated) | Value ((±)-2-Aminohexane-d6) | Reference |
| Molecular Formula | C₆H₁₅N | C₆H₉D₆N | |
| Molecular Weight | 101.19 g/mol | 107.23 g/mol | [1] |
| Appearance | Colorless liquid | Colorless to light yellow liquid | [1][4] |
| Boiling Point | 131-132 °C | Not specified (expected to be slightly higher) | [5] |
| Density | 0.766 g/mL at 25 °C | Not specified (expected to be slightly higher) | [5] |
| Flash Point | -3 °C (26.6 °F) | Not specified (expected to be similar) | |
| Solubility | Poorly soluble in water; soluble in methanol, dichloromethane, acetone, ethanol. | Soluble in DMSO (100 mg/mL). | [1][4][6] |
| CAS Number | 5329-79-3 (racemic) | 1219802-28-4 | [7] |
Note: The properties of the deuterated compound are expected to be very close to the non-deuterated form. The primary analytical distinction is the mass difference.
Synthesis of (±)-2-Aminohexane-d6: A Conceptual Pathway
One such approach could involve the reductive amination of 2-hexanone using a deuterated reducing agent.
Caption: Conceptual synthesis of (±)-2-Aminohexane-d6.
Experimental Protocol (Conceptual):
-
Imine Formation: 2-Hexanone is reacted with ammonia in a suitable solvent to form the corresponding imine intermediate. This reaction is typically carried out under anhydrous conditions to favor imine formation.
-
Reductive Amination: The crude imine is then subjected to catalytic hydrogenation using a deuterium source, such as deuterium gas (D₂), in the presence of a catalyst like Raney Nickel or Palladium on carbon. The deuterium gas will add across the carbon-nitrogen double bond, resulting in the formation of (±)-2-Aminohexane with deuterium atoms at specific positions. The d6 designation suggests deuteration at the methyl group and the carbon adjacent to the amine. Achieving this specific labeling pattern would require a more sophisticated multi-step synthesis, potentially starting from a deuterated precursor.[8]
-
Purification: The final product is purified using standard techniques such as distillation or chromatography to remove any unreacted starting materials, catalyst, and byproducts.
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of (±)-2-Aminohexane-d6.
Storage Recommendations:
-
Neat Compound: For long-term storage, the pure (neat) liquid should be stored at -20°C. Under these conditions, it is expected to be stable for at least 3 years.[1]
-
In Solution: When dissolved in a solvent such as DMSO, stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the solution into smaller, single-use vials.
Potential Degradation Pathways:
Aliphatic amines are susceptible to oxidative degradation.[9] The presence of atmospheric oxygen, light, and elevated temperatures can promote the formation of various degradation products. For primary amines like 2-aminohexane, potential degradation pathways could involve oxidation of the amino group to form nitroso or nitro compounds, or oxidation of the alkyl chain. The carbon-deuterium bonds in (±)-2-Aminohexane-d6 are stronger than the corresponding carbon-hydrogen bonds, which may impart a slightly increased resistance to certain metabolic or chemical degradation pathways involving C-H bond cleavage.[2] However, the amino group remains a reactive site.
Applications in Research and Drug Development
The primary application of (±)-2-Aminohexane-d6 is as an internal standard for the accurate quantification of 2-aminohexane in various biological and environmental matrices using mass spectrometry-based techniques.[1]
Use as an Internal Standard in GC-MS and LC-MS/MS Analysis
Deuterated internal standards are considered the "gold standard" for quantitative mass spectrometry because they have nearly identical chemical and physical properties to the analyte of interest.[10] This ensures that they behave similarly during sample preparation, chromatography, and ionization, thus effectively compensating for variations in extraction efficiency, matrix effects, and instrument response.[11]
Caption: General workflow for using (±)-2-Aminohexane-d6 as an internal standard.
Detailed Experimental Protocol for LC-MS/MS Analysis:
-
Sample Preparation:
-
To 100 µL of a biological sample (e.g., plasma, urine), add 10 µL of a known concentration of (±)-2-Aminohexane-d6 solution in methanol as the internal standard.
-
Perform a protein precipitation by adding 300 µL of acetonitrile. Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
-
LC-MS/MS Instrumentation and Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column is suitable for separating small amines.
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
MRM Transitions: Monitor specific precursor-to-product ion transitions for both 2-aminohexane and (±)-2-Aminohexane-d6. For example:
-
2-Aminohexane: m/z 102.2 → [product ion]
-
(±)-2-Aminohexane-d6: m/z 108.2 → [product ion]
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard.
-
Calculate the peak area ratio of the analyte to the internal standard.
-
Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations.
-
Determine the concentration of 2-aminohexane in the unknown samples by interpolating their peak area ratios on the calibration curve.
-
Role in Drug Metabolism and the Kinetic Isotope Effect
The substitution of hydrogen with deuterium can significantly impact the rate of metabolic reactions, a phenomenon known as the deuterium kinetic isotope effect (KIE).[3] Many drug metabolism pathways, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a carbon-hydrogen (C-H) bond as a rate-determining step.[12] Because a carbon-deuterium (C-D) bond is stronger than a C-H bond, it requires more energy to break, leading to a slower rate of metabolism at the deuterated position.[2]
By using (±)-2-Aminohexane-d6 in in vitro or in vivo metabolic studies, researchers can investigate the metabolic fate of 2-aminohexane. If deuteration at specific positions slows down the formation of a particular metabolite, it provides strong evidence that C-H bond cleavage at that position is involved in the metabolic pathway. This information is crucial for understanding a drug's pharmacokinetic profile and for designing new drug candidates with improved metabolic stability.[13]
Safety and Handling
(±)-2-Aminohexane-d6 should be handled with the same precautions as its non-deuterated counterpart. 2-Aminohexane is classified as a flammable, corrosive, and toxic substance.
-
Flammability: Highly flammable liquid and vapor. Keep away from heat, sparks, and open flames.
-
Toxicity: Harmful if swallowed or in contact with skin, and may cause respiratory irritation.
-
Corrosivity: Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All work should be conducted in a well-ventilated fume hood.
Conclusion
(±)-2-Aminohexane-d6 is a valuable tool for researchers in analytical chemistry, drug metabolism, and pharmacokinetics. Its primary utility as an internal standard enables the precise and accurate quantification of 2-aminohexane in complex matrices. Furthermore, its deuterated nature allows for the investigation of metabolic pathways and the kinetic isotope effect. A thorough understanding of its chemical properties, stability, and proper handling procedures is essential for its effective and safe use in the laboratory.
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